N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Description

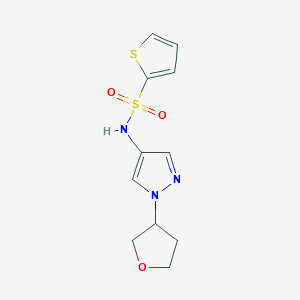

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydrofuran (THF) ring at the N1 position and a thiophene-2-sulfonamide group at the C4 position. Its molecular formula is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol (calculated based on ). The compound’s Smiles notation is O=S(=O)(Nc1cnn(C2CCOC2)c1)c1cccs1, highlighting the connectivity of the thiophene sulfonamide to the pyrazole-THF system .

While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs (e.g., pyrazole-sulfonamide derivatives) often exhibit moderate to high thermal stability and variable solubility in polar solvents like DMSO or ethanol .

Properties

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c15-19(16,11-2-1-5-18-11)13-9-6-12-14(7-9)10-3-4-17-8-10/h1-2,5-7,10,13H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUVDDRQKUGJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tetrahydrofuran group, and finally the attachment of the thiophene sulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its tetrahydrofuran-pyrazole-thiophene sulfonamide architecture. Comparisons with structurally related compounds reveal critical differences in biological activity, physicochemical properties, and synthetic pathways:

Key Observations :

- Substituent Impact on Bioactivity: The thiophene sulfonamide group in the target compound is distinct from the 1,3,4-thiadiazole moieties in . Thiadiazoles exhibit antimicrobial activity due to their electron-deficient aromatic systems, which disrupt microbial enzymes . The tetrahydrofuran ring introduces conformational rigidity and oxygen-based polarity, contrasting with PCW-1001’s chlorobenzyl and trifluoromethyl groups, which enhance lipophilicity and target binding in antitumor contexts .

Physicochemical Properties

- Acidity : The sulfonamide’s NH group (pKa ~10–11) is more acidic than carboxamides (pKa ~15–17), affecting ionization and membrane permeability .

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a tetrahydrofuran ring, a pyrazole ring, and a thiophene sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 270.32 g/mol. The structural complexity contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's functional groups enable it to bind effectively to molecular targets, modulating their activity and leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of certain kinases involved in inflammatory responses.

- Receptor Modulation : It may act on receptors that regulate cellular signaling pathways related to cancer proliferation and inflammation.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with significant reductions in cell viability observed at certain concentrations .

- A study reported an IC50 value of 54.25% for HepG2 cells, indicating moderate efficacy against liver cancer cells .

- Anti-inflammatory Effects :

- Antioxidant Properties :

Case Studies

Several studies have focused on the biological evaluation of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.